molecular formula C8H5F2NO B1359043 4,6-Difluorooxindole CAS No. 247564-57-4

4,6-Difluorooxindole

Cat. No. B1359043
M. Wt: 169.13 g/mol
InChI Key: RVFYSTJIJULFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

In an analogous manner 4- and 6-fluoro- and bromooxindoles are prepared, as well as 7-fluorooxindole, 7-bromooxindole, 7-methyloxindole, 4,6-difluorooxindole, 4,7-dichlorooxindole, 5,7-difluorooxindole, 5-n-butyl-7-fluorooxindole, 7-cyclohexyloxindole and 7-cyclopropyloxindole.
[Compound]
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclopropyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
5-n-butyl-7-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.BrC1C=CC=C2C=1NC(=O)C2.CC1C=CC=C2C=1NC(=O)C2.FC1C=C(F)C=C2C=1CC(=O)N2.[Cl:46]C1C=CC(Cl)=C2C=1CC(=O)N2.FC1C=C2C(=C(F)C=1)NC(=O)C2.C(C1C=C2C(=C(F)C=1)NC(=O)C2)CCC.C1(C2C=CC=C3C=2NC(=O)C3)CCCCC1.C1(C2C=CC=C3C=2NC(=O)C3)CC1>>[Cl:46][C:3]1[CH:2]=[C:10]2[C:6]([CH2:7][C:8](=[O:11])[NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
7-cyclopropyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1C=CC=C2CC(NC12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=C2CC(NC12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2CC(NC12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2CC(NC12)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CC(NC2=CC(=C1)F)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CC(NC2=C(C=C1)Cl)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CC(NC2=C(C1)F)=O
Step Nine
Name
5-n-butyl-7-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1C=C2CC(NC2=C(C1)F)=O
Step Ten
Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C=1C=CC=C2CC(NC12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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